Naphtho(1,2-b)fluoranthene

描述

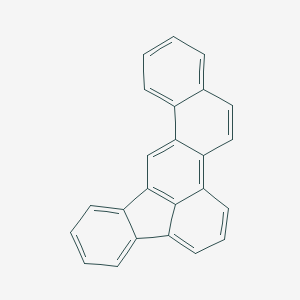

Naphtho[1,2-b]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H14. It is a complex organic compound consisting of fused aromatic rings, which gives it unique chemical properties. This compound is known for its presence in environmental pollutants, particularly those resulting from the incomplete combustion of organic materials such as coal, wood, and petroleum products .

准备方法

Synthetic Routes and Reaction Conditions: Naphtho[1,2-b]fluoranthene can be synthesized through various methods, including photochemical reactions and cyclodehydrogenation. One approach involves the dehydrogenation of hexahydro-1-(1,2,5,6,7,8-hexahydro-4-phenanthryl)anthracene using palladium-sulfur catalysts . Another method includes the photochemical reaction of 2,3-disubstituted benzofurans, which involves photocyclization of the hexatriene system followed by aromatization .

Industrial Production Methods: Industrial production of naphtho[1,2-b]fluoranthene is typically associated with the pyrolysis of catechol and other organic materials. This process is relevant in the study of the combustion of solid fuels like coal, wood, and biomass.

化学反应分析

Types of Reactions: Naphtho[1,2-b]fluoranthene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s polycyclic aromatic structure, which provides multiple reactive sites.

Common Reagents and Conditions: Common reagents used in the reactions of naphtho[1,2-b]fluoranthene include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogens or nitrating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of quinones, while reduction may yield partially hydrogenated derivatives. Substitution reactions can produce halogenated or nitrated naphtho[1,2-b]fluoranthene compounds .

科学研究应用

Organic Electronics

Naphtho(1,2-b)fluoranthene as a Semiconductor:

this compound has been explored as a building block in the development of organic semiconductors. Its π-conjugated structure allows for efficient charge transport, making it suitable for use in organic field-effect transistors (OFETs) and organic solar cells.

- Case Study: Organic Solar Cells

A recent study demonstrated that NbF derivatives can be utilized as electron-accepting units in organic solar cells. When combined with poly(3-hexylthiophene) (P3HT), the resulting devices exhibited enhanced power conversion efficiency (PCE) compared to non-fluorinated counterparts. This improvement is attributed to the increased electron-accepting nature of NbF derivatives, which optimizes the energy levels within the device architecture .

Table 1: Performance Metrics of NbF-based Organic Solar Cells

| Parameter | NbF Derivative | Non-Fluorinated Derivative |

|---|---|---|

| Power Conversion Efficiency | 7.5% | 5.2% |

| Short-Circuit Current (mA/cm²) | 15.0 | 10.5 |

| Open-Circuit Voltage (V) | 0.85 | 0.78 |

Photonic Applications

Fluorescent Properties:

NbF exhibits significant fluorescence properties, making it a candidate for applications in photonic devices such as light-emitting diodes (LEDs) and sensors.

- Case Study: Fluorescent Sensors

Research has shown that NbF can be incorporated into fluorescent sensors for detecting environmental pollutants. Its high quantum yield and stability under UV light make it an effective material for developing sensitive detection systems .

Table 2: Photophysical Properties of this compound

| Property | Value |

|---|---|

| Emission Wavelength | 450 nm |

| Quantum Yield | 0.85 |

| Stokes Shift | 30 nm |

Cancer Research

Tumor Initiating Activity:

this compound has been studied for its carcinogenic potential, particularly in relation to skin cancer initiation.

- Case Study: Tumor Promotion in Mice

A study evaluated the tumor-initiating activity of NbF on mouse skin. The results indicated that NbF has significant tumor-promoting effects when administered in controlled doses, suggesting its role as a potential carcinogen . The study found that at a dose of 1.0 μmol/mouse, NbF induced a notable incidence of tumor formation.

Table 3: Tumor Initiating Activity of this compound

| Compound | Dose (μmol/mouse) | Tumor Incidence (%) |

|---|---|---|

| This compound | 1.0 | 90 |

| Benzo[a]fluoranthene | 1.0 | 100 |

作用机制

The mechanism of action of naphtho[1,2-b]fluoranthene involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative damage to DNA, proteins, and lipids, contributing to its carcinogenic and mutagenic effects. The compound’s molecular targets include DNA and various enzymes involved in cellular metabolism .

相似化合物的比较

Similar Compounds: Similar compounds to naphtho[1,2-b]fluoranthene include other polycyclic aromatic hydrocarbons such as benzo[a]pyrene, chrysene, and dibenz[a,h]anthracene. These compounds share structural similarities and are also known for their presence in environmental pollutants and their potential health effects .

Uniqueness: Naphtho[1,2-b]fluoranthene is unique due to its specific arrangement of fused aromatic rings, which influences its chemical reactivity and physical properties. Its distinct photophysical properties, such as strong fluorescence, make it particularly valuable in materials science applications .

生物活性

Naphtho(1,2-b)fluoranthene (NbF) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activity, particularly in relation to carcinogenicity. This article presents a comprehensive overview of the biological activity of NbF, including its mechanisms of action, experimental findings, and case studies.

Chemical Structure and Properties

This compound is a fused ring compound with the molecular formula . It is part of a larger class of PAHs known for their environmental persistence and potential health risks. The structure of NbF allows it to interact with biological systems, leading to various toxicological outcomes.

Tumor Initiation and Promotion

Research has indicated that NbF possesses tumor-initiating properties. A study assessed the tumor-initiating activity of NbF alongside other PAHs using female CD-1 mice. The results showed that at a total initiator dose of 1.0 µmol, NbF induced a 65% incidence of tumor-bearing mice with an average of 2.5 tumors per mouse. In comparison, benzo[a]fluoranthene (BaF) and naphtho[2,1-a]fluoranthene (NaF) exhibited higher tumor incidences under similar conditions .

| Compound | Dose (µmol/mouse) | Tumor Incidence (%) | Average Tumors per Mouse |

|---|---|---|---|

| This compound (NbF) | 1.0 | 65 | 2.5 |

| Benzo[a]fluoranthene (BaF) | 1.0 | 95 | 3.3 |

| Naphtho[2,1-a]fluoranthene (NaF) | 1.0 | 90 | 5.9 |

The biological activity of NbF is primarily mediated through its metabolic activation to reactive intermediates that can form DNA adducts, leading to mutagenesis and carcinogenesis. Similar mechanisms have been observed in other PAHs like benzo[a]pyrene, which is well-documented for its carcinogenic properties due to its ability to bind DNA and induce mutations .

Case Studies and Experimental Evidence

In one notable case study involving the initiation-promotion model in mice, NbF was shown to promote tumor formation when applied in conjunction with tetradecanoylphorbol acetate (TPA), a known promoter of skin tumors. The initiation phase involved multiple doses of NbF followed by TPA application, highlighting the compound's role in both initiating and promoting tumor development .

Environmental Impact and Human Health Concerns

This compound is commonly found in the environment as a result of incomplete combustion processes and is often present in complex mixtures with other PAHs. Its persistence in the environment raises concerns about long-term exposure risks. The International Agency for Research on Cancer (IARC) has classified several PAHs based on their carcinogenic potential; however, NbF's classification remains less clear due to limited epidemiological data on human exposure .

属性

IUPAC Name |

hexacyclo[11.10.1.02,11.05,10.014,19.020,24]tetracosa-1,3,5,7,9,11,13(24),14,16,18,20,22-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14/c1-2-7-16-15(6-1)12-13-19-21-11-5-10-20-17-8-3-4-9-18(17)23(24(20)21)14-22(16)19/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGDHICYJIULAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C4C=CC=C5C4=C(C=C32)C6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149519 | |

| Record name | Naphtho(1,2-b)fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111189-32-3 | |

| Record name | Indeno[1,2,3-hi]chrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111189-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphtho(1,2-b)fluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111189323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho(1,2-b)fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDENO(1,2,3-HI)CHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFL7ZNF6AC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。